2-Thiophenecarboxamide, N-[2-(trifluoromethyl)phenyl]-
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Overview
Description
2-Thiophenecarboxamide, N-[2-(trifluoromethyl)phenyl]- is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. Compounds with thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-Thiophenecarboxamide, N-[2-(trifluoromethyl)phenyl]- involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These reactions typically involve the use of thioamides and other reagents under specific conditions to form the thiophene ring. Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
2-Thiophenecarboxamide, N-[2-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
2-Thiophenecarboxamide, N-[2-(trifluoromethyl)phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxamide, N-[2-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
2-Thiophenecarboxamide, N-[2-(trifluoromethyl)phenyl]- can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxamide: Similar in structure but lacks the trifluoromethyl group.
Thiophene-3-carboxamide: Similar in structure but with the carboxamide group at a different position.
Thiophene-2-carboxaldehyde: Contains an aldehyde group instead of a carboxamide group
The presence of the trifluoromethyl group in 2-Thiophenecarboxamide, N-[2-(trifluoromethyl)phenyl]- makes it unique, as this group can significantly influence the compound’s chemical properties and biological activities .
Properties
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NOS/c13-12(14,15)8-4-1-2-5-9(8)16-11(17)10-6-3-7-18-10/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGAOXGHTWQYHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341595 |
Source
|
Record name | 2-Thiophenecarboxamide, N-[2-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137272-70-9 |
Source
|
Record name | 2-Thiophenecarboxamide, N-[2-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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